(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
Overview
Description
“(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone” is a white or grayish-white solid powder at room temperature . It is a key synthetic intermediate for the antiarrhythmic drug molecule dronedarone .
Molecular Structure Analysis
The molecular formula of this compound is C19H17NO5 . Its molecular weight is 339.34 .Chemical Reactions Analysis
This compound is a key intermediate in the preparation of the antiarrhythmic drug dronedarone . The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran, which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives this compound .Physical And Chemical Properties Analysis
This compound has a melting point of 129 - 131°C and a predicted boiling point of 559.5±50.0 °C . Its density is predicted to be 1.302±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . Its water solubility is 220μg/L at 20℃ .Scientific Research Applications
2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, drug metabolism, and cell signaling. It has also been used to study the effect of certain drugs on the central nervous system and cardiovascular system. Additionally, this compound has been used in the study of cancer, diabetes, and other diseases.
Mechanism of Action
Target of Action
The compound, also known as 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, is a key intermediate in the preparation of the antiarrhythmic drug, dronedarone . The primary targets of this compound are likely to be similar to those of dronedarone, which are primarily cardiac ion channels involved in maintaining heart rhythm.
Mode of Action
Dronedarone acts by blocking multiple ion channels in the heart, including potassium, sodium, and calcium channels, which helps to slow down the heart rate and restore normal rhythm .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as dronedarone, given their structural similarity. This includes the inhibition of adrenergic activity and calcium channels, which can lead to a decrease in heart rate and contractility .
Pharmacokinetics
Dronedarone is well-absorbed orally and undergoes extensive metabolism in the liver .
Result of Action
The molecular and cellular effects of this compound’s action would likely mirror those of dronedarone, given their structural similarity. This includes a reduction in heart rate, decreased contractility, and restoration of normal heart rhythm .
Advantages and Limitations for Lab Experiments
The use of 2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in a purified form. This makes it easier to use in experiments. Additionally, this compound is relatively stable and has a low toxicity profile, which makes it safe to use in laboratory settings. However, there are some limitations to its use. For example, the mechanism of action is not completely understood, and further research is needed to fully elucidate its effects. Additionally, this compound is not widely available and may be difficult to obtain in some locations.
Future Directions
There are several potential future directions for further research involving 2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone. First, further research is needed to fully understand the mechanism of action of this compound. Additionally, studies should be conducted to determine the potential therapeutic applications of this compound. Finally, more research should be conducted to explore the potential toxicity of this compound and to identify any potential adverse effects.
Safety and Hazards
properties
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZKLBXEGZKOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467068 | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
141645-16-1 | |
Record name | 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141645-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HKT5L2NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research presented in the paper regarding (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone?
A1: The research article focuses on presenting an alternative synthetic approach for a 2-n-butyl-5-nitrobenzofuran derivative. This derivative serves as a key starting material for the synthesis of Dronedarone hydrochloride []. While the paper doesn't delve deeply into this compound itself, it highlights its importance as a precursor in the multi-step synthesis of Dronedarone hydrochloride. Understanding efficient synthesis routes for key intermediates like this compound is crucial for the pharmaceutical industry.
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